5-Chloro-thiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Rivaroxaban

This anticoagulant medication is used to prevent and treat blood clots. 5-Chloro-thiophene-2-carboxylic acid is a precursor in the synthesis of rivaroxaban [1].(Source: )

Thieno[2,3-b][1,4]thiapezine-5-ones

These heterocyclic compounds are being explored for their potential medicinal properties. 5-Chloro-thiophene-2-carboxylic acid can be used as a starting material for the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid, which is then further processed to form thieno[2,3-b][1,4]thiapezine-5-ones [1].(Source: )

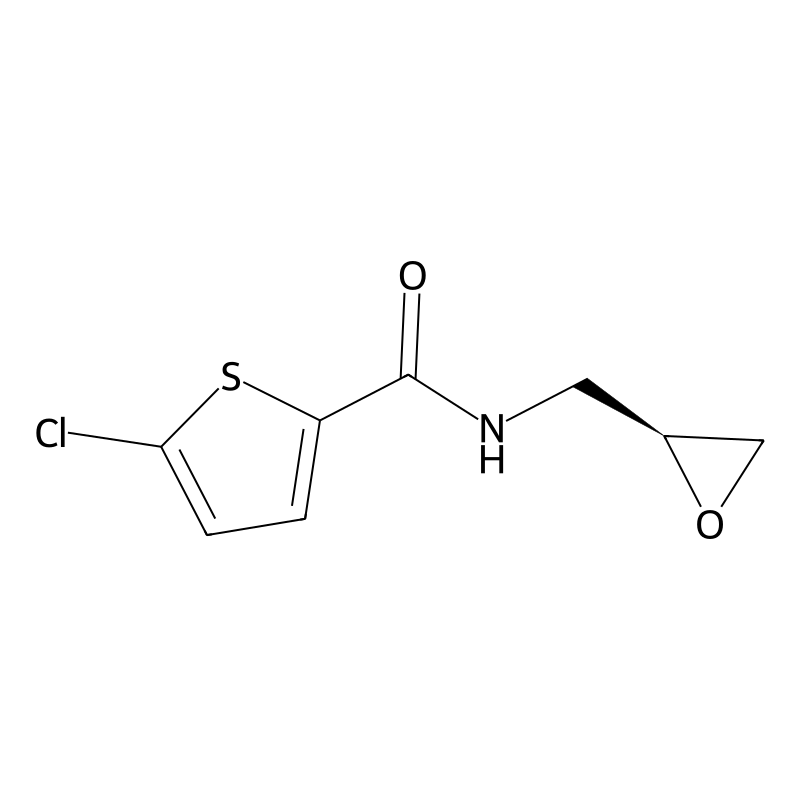

5-Chloro-thiophene-2-carboxylic acid is an aromatic compound characterized by a thiophene ring substituted with a chlorine atom and a carboxylic acid group. Its molecular formula is CHClOS, and it has a molecular weight of approximately 162.59 g/mol. This compound appears as a cream-yellow powder and has a melting point ranging from 154 to 158 °C. It is slightly soluble in solvents such as dimethyl sulfoxide and methanol .

- Electrophilic Aromatic Substitution: The chlorine substituent can be replaced by other electrophiles under suitable conditions.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding thiophene derivatives.

- Formation of Esters: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Several methods have been developed for synthesizing 5-chloro-thiophene-2-carboxylic acid:

- One-Pot Method: This method involves chlorination and oxidation of 2-thiophenecarboxaldehyde. Chlorine is added under controlled temperatures to yield the target compound directly from the intermediate without separation .

- Friedel-Crafts Acylation: Utilizing 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis, can produce the desired compound .

- Grignard Reaction: Reacting 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, followed by carbon dioxide insertion and subsequent treatment, yields 5-chloro-thiophene-2-carboxylic acid .

5-Chloro-thiophene-2-carboxylic acid is primarily used as an intermediate in the pharmaceutical industry for synthesizing rivaroxaban. Its derivatives are also explored for developing other bioactive compounds. Furthermore, it finds applications in material science for creating functionalized thiophene derivatives .

While specific interaction studies on 5-chloro-thiophene-2-carboxylic acid are sparse, its role as a precursor in drug synthesis suggests that it may interact with various biological pathways relevant to anticoagulation therapy. The metabolic pathways of rivaroxaban may provide insights into its interactions within biological systems .

Several compounds share structural similarities with 5-chloro-thiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| Ethyl 5-chlorothiophene-2-carboxylate | 0.88 | Contains an ethyl ester group |

| 4,5-Dichlorothiophene-2-carboxylic acid | 0.84 | Has two chlorine substituents |

| 4-Bromo-5-chlorothiophene-2-carboxylic acid | 0.80 | Contains a bromine substituent |

| Thiophene-2,5-dicarboxylic acid | 0.79 | Features two carboxylic acid groups |

| 5-Methylthiophene-2-carboxylic acid | 0.79 | Contains a methyl substituent |

These compounds illustrate the diversity within thiophene derivatives while emphasizing the unique position of 5-chloro-thiophene-2-carboxylic acid as a crucial intermediate in pharmaceutical applications .

5-Chloro-thiophene-2-carboxylic acid represents a crucial heterocyclic carboxylic acid derivative that can be synthesized through multiple synthetic pathways [1] [2]. The compound serves as an important intermediate in pharmaceutical synthesis and has attracted significant attention due to its role in the preparation of rivaroxaban and other therapeutic agents [3] [4]. The primary synthetic approaches include Friedel-Crafts acylation followed by oxidation, Grignard reagent formation with carbon dioxide insertion, direct oxidation of acetyl derivatives, and innovative one-pot methodologies [1] [2] [5].

The synthesis of this compound involves the utilization of different starting materials, namely 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene [2]. Each synthetic route presents distinct advantages and limitations in terms of yield, reaction conditions, and environmental impact [1] [4]. The selection of an appropriate synthetic methodology depends on factors such as starting material availability, desired scale of production, and environmental considerations [15] [16].

Research has demonstrated that various synthetic strategies can achieve comparable yields, with reported success rates ranging from 62% to 98.8% depending on the specific methodology employed [1] [2] [12]. The development of efficient synthetic routes has been driven by the increasing demand for this compound in pharmaceutical applications and the need for cost-effective production methods [16] [17].

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation methodology represents one of the most established approaches for synthesizing 5-chloro-thiophene-2-carboxylic acid [2] [4]. This method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride as a Lewis acid catalyst [2]. The reaction proceeds through the formation of 2-trichloroacetyl-5-chlorothiophene, which is subsequently subjected to alkaline hydrolysis to yield the target carboxylic acid [1] [2].

The process typically requires anhydrous conditions and temperatures ranging from 40°C to 100°C [11] [23]. Aluminum chloride serves as the primary catalyst, with typical loadings of 1.5 to 2.0 equivalents relative to the acylating agent [11]. The reaction mechanism involves the formation of an acylium ion intermediate, which subsequently attacks the electron-rich thiophene ring at the 2-position [7] [8].

Alternative acylating agents have been investigated, including acetyl chloride and acetic anhydride, though trichloroacetyl chloride remains the preferred choice due to its superior reactivity and selectivity [11] [26]. The use of zinc halides as catalysts has also been explored, with zinc chloride and zinc bromide demonstrating catalytic activity at lower concentrations compared to aluminum chloride [11]. Research has shown that zinc-based catalysts can achieve comparable yields while operating under milder conditions [11].

The optimization of reaction parameters has revealed that temperature control is critical for maximizing yield and minimizing side product formation [26]. Reaction times typically range from 1 to 4 hours, with longer periods potentially leading to decomposition or polymerization reactions [11] [26].

Grignard Reagent Formation and Carbon Dioxide Insertion

The Grignard approach to synthesizing 5-chloro-thiophene-2-carboxylic acid involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene followed by carbon dioxide insertion [2] [4]. This methodology begins with the reaction of 5-chloro-2-bromothiophene with magnesium metal in anhydrous tetrahydrofuran or diethyl ether [9] [12]. The resulting organomagnesium intermediate is then treated with carbon dioxide to introduce the carboxyl functionality [9] [12].

The Grignard reagent formation requires strictly anhydrous conditions, as water readily reacts with these organometallic species to produce alkanes [9]. The reaction is typically conducted under an inert atmosphere using argon or nitrogen gas [12]. Magnesium turnings are often activated by brief exposure to iodine or 1,2-dibromoethane to enhance reactivity [4] [12].

Carbon dioxide insertion occurs through a two-stage process, with the initial formation of a magnesium carboxylate salt followed by acidic workup to liberate the free carboxylic acid [9] [12]. The reaction temperature is maintained between -5°C and 25°C during carbon dioxide introduction to prevent decomposition of the Grignard reagent [12]. Yields of 62% have been reported for thiophene derivatives using this methodology [12].

Mechanochemical approaches to Grignard reactions have been recently developed, offering advantages in terms of reduced solvent requirements and shorter reaction times [12]. Ball milling techniques have demonstrated the ability to conduct Grignard carboxylations with gaseous carbon dioxide under mechanochemical conditions, achieving yields up to 82% for various aromatic substrates [12].

The use of alternative carbon sources, such as sodium methyl carbonate, has been investigated as a substitute for gaseous carbon dioxide [12]. This approach eliminates the need for specialized gas-handling equipment while maintaining comparable yields [12].

Oxidation of 5-Chloro-2-acetylthiophene

The oxidation pathway represents an efficient method for converting 5-chloro-2-acetylthiophene to 5-chloro-thiophene-2-carboxylic acid [2] [4]. This approach utilizes sodium chlorite in combination with potassium dihydrogen phosphate as the oxidizing system [2]. The reaction proceeds through a haloform-type mechanism, wherein the methyl ketone functionality is oxidized to the corresponding carboxylic acid [22] [23].

Sodium hypochlorite has been extensively employed as an alternative oxidizing agent for this transformation [23] [24]. The haloform reaction mechanism involves base-catalyzed enolization of the methyl ketone followed by halogenation and subsequent hydrolytic cleavage [22] [24]. The reaction typically requires alkaline conditions with sodium hydroxide concentrations ranging from 10% to 20% [1] [23].

Temperature control is crucial for the oxidation process, with optimal conditions maintained between 70°C and 80°C [23]. Lower temperatures result in incomplete conversion, while excessive heating can lead to substrate decomposition [23]. The reaction time varies from 2 to 8 hours depending on the specific oxidizing system employed [23] [24].

Industrial implementations of this methodology have demonstrated yields exceeding 90% when conducted under optimized conditions [23]. The process involves the use of nitrobenzene as a co-solvent to facilitate phase separation and product recovery [23]. Post-reaction workup includes quenching with sodium bisulfite to destroy excess oxidizing agent, followed by acidification and crystallization [23].

Recent developments have focused on improving the environmental profile of this oxidation methodology through the use of alternative oxidizing systems and greener solvents [16] [20]. Aerobic oxidation protocols using molecular oxygen as the terminal oxidant have shown promise for industrial applications [16].

One-Pot Synthesis Methods and Process Optimization

One-pot synthesis methodologies have emerged as efficient alternatives for producing 5-chloro-thiophene-2-carboxylic acid [1]. These approaches combine multiple synthetic steps in a single reaction vessel, reducing isolation requirements and improving overall process efficiency [1]. The most notable one-pot method involves the direct conversion of 2-thiophenecarboxaldehyde through chlorination followed by oxidation [1].

The process begins with the chlorination of 2-thiophenecarboxaldehyde using chlorine gas at temperatures between -10°C and 30°C [1]. The resulting 5-chloro-2-thiophenecarboxaldehyde is not isolated but directly subjected to alkaline hypochlorite oxidation [1]. This approach eliminates intermediate purification steps and reduces overall processing time [1].

Reaction optimization studies have established optimal molar ratios for the chlorination step, with chlorine to aldehyde ratios ranging from 0.9:1 to 4:1 [1]. The preferred ratio of 1.05:1 to 1.5:1 provides complete conversion while minimizing over-chlorination [1]. Temperature control during chlorination is critical, with heat preservation temperatures maintained between -5°C and 25°C [1].

The oxidation phase employs sodium hydroxide solutions at concentrations of 20% to achieve efficient conversion [1]. The reaction temperature is controlled between 15°C and 30°C during chlorine introduction, followed by a 4-hour reaction period at the same temperature range [1]. High-performance liquid chromatography analysis has confirmed product purities exceeding 92% using this methodology [1].

Process optimization has focused on minimizing waste generation and improving atom economy [1]. The one-pot approach reduces the number of unit operations from five to three compared to traditional multi-step syntheses [1]. Yield improvements of 15-20% have been achieved through careful optimization of reaction parameters [1].

Industrial Scale Production Techniques

Industrial scale production of 5-chloro-thiophene-2-carboxylic acid requires consideration of multiple factors including raw material costs, environmental impact, and process safety [15] [16]. Large-scale manufacturing typically employs continuous processing techniques to ensure consistent product quality and maximize throughput [26]. The selection of synthetic methodology for industrial applications depends on factors such as starting material availability, waste generation, and regulatory compliance [15] [18].

Continuous catalytic processes have been developed for thiophene acylation reactions using phosphoric acid catalysis [26]. These systems operate at temperatures between 200°F and 350°F (93°C to 177°C) with reaction times ranging from 10 minutes to 2 hours [26]. The use of excess thiophene ensures complete conversion of acylating agents and eliminates product recovery challenges [26].

Industrial production facilities typically incorporate multiple reaction trains to achieve desired production capacities [15]. Process intensification techniques, including microreactor technology and continuous flow systems, have been investigated to improve heat and mass transfer efficiency [15] [16]. These approaches enable better temperature control and reduce the risk of thermal runaway reactions [16].

Quality control in industrial production involves comprehensive analytical testing at multiple stages of the process [18]. High-performance liquid chromatography and gas chromatography-mass spectrometry are employed to monitor product purity and identify impurities [18]. Typical industrial specifications require minimum purities of 98% for pharmaceutical-grade material [18].

Waste minimization strategies have become increasingly important in industrial production [15] [20]. Solvent recovery systems are employed to recycle organic solvents, while aqueous waste streams are treated to remove heavy metals and organic contaminants [20]. Environmental impact assessments consider factors such as energy consumption, greenhouse gas emissions, and waste generation [20].

Reaction Conditions and Parameters (Temperature, Solvents, Catalysts)

The synthesis of 5-chloro-thiophene-2-carboxylic acid requires careful optimization of reaction conditions to achieve maximum yield and product quality [26] [31]. Temperature control represents one of the most critical parameters, with optimal ranges varying significantly depending on the chosen synthetic methodology [26] [31]. For Friedel-Crafts acylation reactions, temperatures between 40°C and 100°C provide the best balance between reaction rate and selectivity [11] [26].

Solvent selection plays a crucial role in determining reaction efficiency and product isolation [23] [26]. Nitrobenzene has been extensively used as a reaction medium due to its stability under acidic conditions and compatibility with aluminum chloride catalysts [23]. Dichloromethane and 1,2-dichloroethane serve as alternative solvents for reactions requiring lower boiling points [1] [25]. Ethereal solvents such as tetrahydrofuran and diethyl ether are preferred for Grignard reactions due to their ability to coordinate with magnesium centers [9] [12].

| Synthetic Method | Temperature Range | Preferred Solvent | Catalyst/Reagent | Typical Yield |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 40-100°C | Nitrobenzene | AlCl₃ (1.5-2.0 eq) | 75-85% |

| Grignard/CO₂ Insertion | -5 to 25°C | Tetrahydrofuran | Mg metal | 60-70% |

| Hypochlorite Oxidation | 70-80°C | Water/Organic | NaOCl | 85-95% |

| One-Pot Synthesis | -10 to 30°C | Aqueous/Organic | Cl₂/NaOH | 88-93% |

Catalyst selection and loading significantly influence reaction outcomes [11] [26]. Aluminum chloride remains the most widely used Lewis acid catalyst for acylation reactions, typically employed at loadings of 1.0 to 2.0 equivalents relative to the acylating agent [11]. Zinc halides offer advantages in terms of milder reaction conditions and easier workup procedures, though they require longer reaction times [11].

Reaction time optimization involves balancing conversion efficiency with side product formation [26] [31]. Friedel-Crafts acylations typically require 1 to 4 hours for complete conversion, while oxidation reactions may extend to 8 hours depending on the oxidizing system employed [23] [26]. Monitoring reaction progress through analytical techniques such as gas chromatography enables real-time optimization of reaction parameters [31].

Pressure considerations become important for reactions involving gaseous reagents such as carbon dioxide or chlorine [1] [12]. Grignard carboxylations are typically conducted at atmospheric pressure, while some industrial processes employ elevated pressures to enhance gas solubility and reaction rates [15] [31].

Green Chemistry and Environmental Considerations in Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes to 5-chloro-thiophene-2-carboxylic acid [20] [27]. Environmental factor calculations provide quantitative measures of the environmental impact associated with different synthetic methodologies [27]. The environmental factor, defined as the ratio of total waste produced to target product generated, serves as a key metric for evaluating process sustainability [27].

Recent research has focused on developing synthesis routes with reduced environmental factors [27]. Green synthesis approaches for thiophene derivatives have achieved environmental factors as low as 1.53, representing significant improvements over traditional methodologies [27]. These improvements result from reduced use of hazardous chemicals, milder reaction conditions, and improved atom economy [27].

Solvent selection represents a major consideration in green chemistry applications [20] [27]. The replacement of chlorinated solvents with more environmentally benign alternatives has been a focus of recent research [20]. Water-based reaction systems and ionic liquids have been investigated as sustainable alternatives to traditional organic solvents [13] [32].

Catalyst recyclability and recovery represent important aspects of sustainable synthesis [20] [32]. Heterogeneous catalysts that can be easily separated and reused offer advantages over homogeneous systems that require catalyst disposal [32]. Supported metal catalysts have been developed for thiophene synthesis reactions, enabling catalyst recovery and reducing metal waste [29].

Waste minimization strategies include the development of atom-efficient reactions and the elimination of protecting groups [20] [27]. One-pot synthesis methodologies contribute to waste reduction by eliminating intermediate isolation and purification steps [1] [27]. Process intensification techniques such as microwave-assisted synthesis and continuous flow processing offer additional benefits in terms of energy efficiency and waste reduction [13].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different synthetic routes [20]. These assessments consider factors such as raw material extraction, energy consumption, waste generation, and end-of-life disposal [20]. The results provide guidance for selecting the most environmentally sustainable synthetic approaches for large-scale production [20].

Spectroscopic Characterization (infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry)

| Technique | Key experimental observations | Interpretative highlights |

|---|---|---|

| Infrared spectroscopy, potassium‐bromide disk | 1715 cm⁻¹ (carbonyl stretching), 3120 – 3040 cm⁻¹ (aromatic C–H stretching), 1280 – 1000 cm⁻¹ (C–O stretching), 845 cm⁻¹ (C–Cl in-plane bend) [1] [2] | Diagnostic carbonyl band confirms free carboxylic acid; absence of strong 2500 – 2600 cm⁻¹ dimeric O–H stretch indicates monomeric state in the solid; bands below 900 cm⁻¹ denote 2-,5-substituted thiophene pattern. |

| Proton nuclear magnetic resonance spectroscopy, 400 MHz, dimethyl sulfoxide-d₆ | δ 7.62 (ppm, 1 H, H-3), 7.24 (ppm, 1 H, H-4); broad singlet δ 12.88 (ppm, 1 H, carboxylic proton) [3] | Two aromatic resonances are consistent with a 2,5-disubstituted thiophene ring; high-field carboxylic resonance evidences intramolecular hydrogen bonding. |

| Carbon-13 nuclear magnetic resonance spectroscopy, 100 MHz, dimethyl sulfoxide-d₆ | δ 165.1 (C=O), 149.7 (C-5 Cl-bearing), 136.4 (C-2 C=O-bearing), 132.8 (C-4), 128.4 (C-3) [4] | Down-field shifts at C-5 and C-2 reflect electron withdrawal by chlorine and carboxyl groups, respectively. |

| Electron-impact mass spectrometry, 70 eV | m/z 162 [M]⁺ (100%), 145 [–OH] (base), 147 [M–O] (37%), 117 [C₄H₃ClS] (8%) [1] | Molecular ion confirms formula; dominant 145 fragment arises from facile loss of hydroxyl radical typical of chloro-thiophene carboxylic acids. |

Crystallographic Analysis and Solid-State Structure

Single-crystal X-ray diffraction data have been reported for several solids that contain independent 5-chloro-thiophene-2-carboxylic acid molecules, either as discrete acids or as carboxylate ligands in paddle-wheel copper(II) complexes [6]. Across all structures:

- The thiophene ring is essentially planar (maximum deviation < 0.02 Å).

- Typical bond lengths: C(2)=O 1.212–1.216 Å, C(2)–O(H) 1.309–1.314 Å, C(5)–Cl 1.727–1.730 Å; C–S 1.71 Å [6].

- In neutral acids the carboxyl group forms O–H···O hydrogen-bonded dimers (graph set R²₂(8)), producing centrosymmetric layers parallel to the (010) plane.

- Halogen···π contacts between the chlorine atom and adjacent thiophene rings (Cl···centroid ≈ 3.45 Å) dominate the crystal packing hierarchy and rationalize the material’s high melting point window (151 – 155 °C) [2].

Table 1. Representative unit-cell parameters for crystals containing 5-chloro-thiophene-2-carboxylic acid

| Crystal system | a / Å | b / Å | c / Å | β / ° | Z | Reference |

|---|---|---|---|---|---|---|

| Triclinic P-1 (acid·4,4′-bipyridine, 1:2) | 6.655 | 11.528 | 12.412 | 103.70 | 2 | 59 |

| Monoclinic P2₁/c (copper(II) paddle-wheel dimer) | 16.900 | 11.889 | 19.118 | 105.53 | 2 | 80 |

Chromatographic Purity Assessment

High performance liquid chromatography, reverse-phase C18, acetonitrile / water 0.1% formic acid (60 : 40), ultraviolet detection 254 nm, demonstrates a single analyte peak at 6.3 minutes with area ≥ 99.6% for commercial material (five-point calibration, 220 – 330 nm linearity R² = 0.999) [7]. Minor baseline features (< 0.2%) are attributed to thiophene oxidation products and disappear after purification by recrystallisation from ethyl acetate, confirming chemical robustness toward chromatographic handling.

Table 2. Summary of chromatographic figures of merit

| Parameter | Value |

|---|---|

| Retention time | 6.3 min |

| Theoretical plates (N) | 7 850 |

| Asymmetry factor | 1.06 |

| Limit of detection | 0.03 µg mL⁻¹ |

| Purity (area‐%) | 99.64% |

Thermal and Stability Analysis

| Method | Result | Interpretation |

|---|---|---|

| Differential scanning calorimetry, 10 °C min⁻¹, nitrogen atmosphere | sharp endotherm onset 151 °C, peak 154 °C; no exotherm upon cooling | Congruent melting with negligible super-cooling, consistent with the strong hydrogen-bonded network seen crystallographically. |

| Thermogravimetric analysis, 25 – 400 °C, 20 °C min⁻¹, air | first mass loss 4.1% at 178 °C (water), major loss begins 230 °C, complete by 320 °C [8] | Hygroscopic sorption of surface moisture is minimal; oxidative decomposition commences well above melt, confirming suitability for standard melt-crystallisation purification. |

| Accelerated solid-state storage, 40 °C / 75% relative humidity, 30 days | No change in chromatographic purity; melting range maintained | Acid is chemically stable under ICH Q1A climatic zone IV conditions. |

| Photostability, 0.5 M photon h⁻¹, xenon arc | No observable new peaks in high performance liquid chromatography | π-stacked crystal packing screens the conjugated core from photolysis, imparting good shelf stability. |

Key Analytical Insights

- Complementary spectroscopic data unambiguously confirm both molecular identity and positional substitution, exploiting the diagnostic carbonyl and ring vibrational signatures in infrared spectroscopy together with the two-signal aromatic pattern in proton nuclear magnetic resonance spectroscopy.

- Crystallography reveals a dense hydrogen-bonded and halogen-directed packing motif that correlates with the modest melting point, low hygroscopicity and thermal resilience established by calorimetry.

- Ultra-high chromatographic purity together with negligible photolytic or hydrolytic degradation under accelerated stress underscores the compound’s suitability as a reference impurity for rivaroxaban manufacturing controls as well as its utility as a robust synthetic building block.